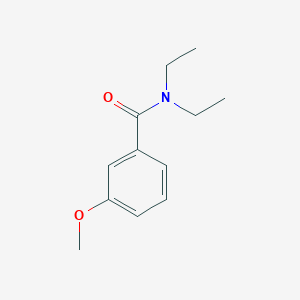

N,N-Diethyl-3-methoxybenzamide

Vue d'ensemble

Description

N,N-Diethyl-3-methoxybenzamide is an organic compound belonging to the amide class It is structurally characterized by a benzene ring substituted with a methoxy group at the third position and an amide group bonded to two ethyl groups

Mécanisme D'action

Target of Action

N,N-Diethyl-3-methoxybenzamide, commonly known as DEET, is a potent insect repellent . Its primary targets are the olfactory receptor neurons in the sensilla of insects . These receptors are crucial for insects to detect and respond to environmental cues, including the presence of potential hosts or predators .

Mode of Action

DEET’s mode of action involves interacting with its targets and causing changes in their activity . High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of insects . At least three DEET-sensitive receptors have been functionally deciphered . These DEET-sensitive receptors are even more sensitive to certain botanical terpenes/terpenoids, which also display repellency at varying levels for insects .

Biochemical Pathways

DEET interferes with the normal functioning of the olfactory receptors of insects . It produces a blocking effect on the neuronal responses of insects to specific odors . This interference disrupts the host odor recognition in the odorant receptors of insects . As a result, DEET functions as a stimulus that triggers avoidance behaviors and a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects .

Pharmacokinetics

The pharmacokinetics of DEET involve its absorption, distribution, metabolism, and excretion (ADME) properties . DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Result of Action

The result of DEET’s action at the molecular and cellular level is the disruption of the normal functioning of the olfactory receptors of insects . This disruption leads to changes in the behavior of insects, causing them to avoid areas where DEET is present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET . For instance, in the presence of moisture and/or liquid water, DEET’s evaporation rate can be affected, which in turn influences its duration of protection . Because of the importance of volatility control, there have been many attempts to develop controlled-release formulations of DEET to further improve its longevity .

Analyse Biochimique

Biochemical Properties

N,N-Diethyl-3-methoxybenzamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of amides through oxidative couplings, a process that involves the interaction with copper-based metal-organic frameworks . The nature of these interactions is primarily catalytic, facilitating the effective synthesis of amides .

Cellular Effects

It has been suggested that it may have an inhibitory effect on cholinesterase activity in both insect and mammalian neuronal preparations . This could potentially influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

It has been suggested that it may function as a stimulus that triggers avoidance behaviors in insects . It may also act as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs .

Temporal Effects in Laboratory Settings

It has been noted that high doses of the compound are required for activating the olfactory receptor neurons in the sensilla of bed bugs .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that the compound is a potent insect repellent, suggesting that it may have dose-dependent effects on insects .

Metabolic Pathways

Its synthesis involves the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .

Transport and Distribution

It has been suggested that the compound may be transported and distributed within cells via its interaction with copper-based metal-organic frameworks .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine. The process can be carried out using different methods, including:

Direct Amidation: This method involves the direct reaction of 3-methoxybenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.

Coupling Reactions: Another approach involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, followed by the addition of diethylamine to form the amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N,N-Diethyl-3-hydroxybenzamide.

Reduction: The amide group can be reduced to form the corresponding amine, N,N-Diethyl-3-methoxybenzylamine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: N,N-Diethyl-3-hydroxybenzamide.

Reduction: N,N-Diethyl-3-methoxybenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

N,N-Diethyl-3-methoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparaison Avec Des Composés Similaires

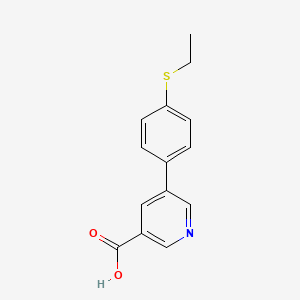

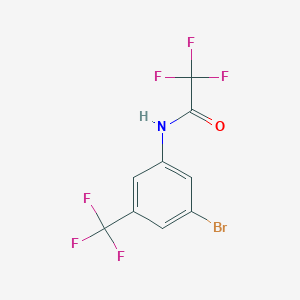

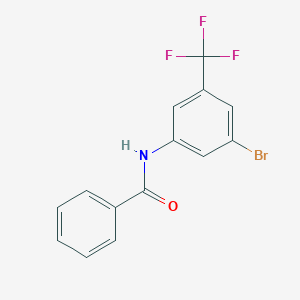

N,N-Diethyl-3-methoxybenzamide can be compared with other similar compounds, such as:

N,N-Diethyl-3-methylbenzamide: Commonly known as DEET, it is widely used as an insect repellent. The presence of a methyl group instead of a methoxy group differentiates it from this compound.

N,N-Diethyl-4-methoxybenzamide: Similar structure but with the methoxy group at the fourth position, which can lead to different chemical and biological properties.

N,N-Dimethyl-3-methoxybenzamide: The replacement of ethyl groups with methyl groups can significantly alter the compound’s reactivity and applications.

Propriétés

IUPAC Name |

N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349969 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-93-0 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

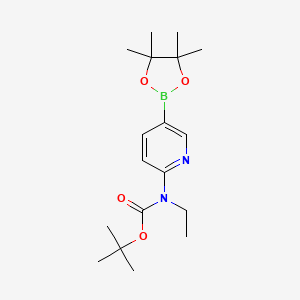

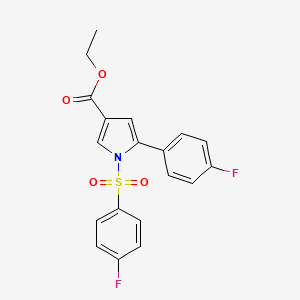

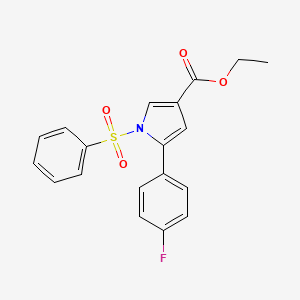

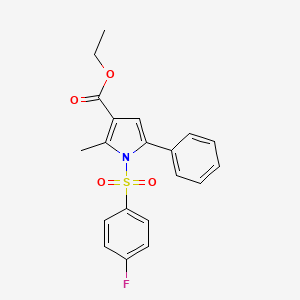

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

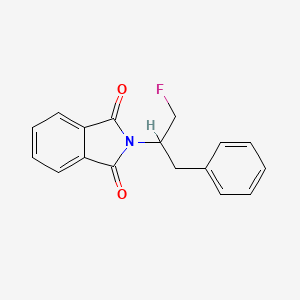

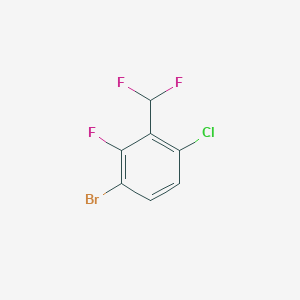

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)